molecular formula C12H12F3NO B14802269 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)

Cat. No.: B14802269
M. Wt: 243.22 g/mol
InChI Key: WHXZZZBPZKLCFF-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine) is a spirocyclic compound featuring a benzofuran ring fused to a pyrrolidine moiety via a spiro junction at the 2-position. The benzofuran core is substituted with a trifluoromethyl (CF₃) group at the 6-position, a modification known to enhance metabolic stability and lipophilicity due to the electron-withdrawing nature of the CF₃ group. Spiro architectures, such as this, are increasingly valued in medicinal chemistry for their conformational rigidity, which can reduce entropic penalties during target binding and improve selectivity .

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

6-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine]

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-2-1-8-6-11(3-4-16-7-11)17-10(8)5-9/h1-2,5,16H,3-4,6-7H2

InChI Key

WHXZZZBPZKLCFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC3=C(O2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced reaction techniques.

Chemical Reactions Analysis

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Scientific Research Applications

2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of spiro compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Core Spiro Systems

  • 7-Chloro-2,3-dihydro-1'-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-spiro[benzofuran-2(3H),4'-piperidine]hydrochloride (): This compound shares a benzofuran-piperidine spiro framework but differs in substituents (Cl at benzofuran, fluoro-benzisoxazole propyl chain) and the piperidine ring size. Piperidine (6-membered) vs.
  • 1,3-Dihydrospiro[inden-2,3'-pyrroles] ():
    Replacing benzofuran with an indenyl ring introduces planar aromaticity, which may enhance π-π stacking interactions but reduce solubility. The absence of a CF₃ group also diminishes electron-withdrawing effects compared to the target compound .

Trifluoromethyl-Substituted Analogues

  • 6-(Trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine ():
    While lacking a spiro structure, this pyrazolo-pyridine derivative highlights the role of CF₃ in modulating lipophilicity and metabolic stability. The pyrazolo-pyridine core’s nitrogen-rich environment may confer distinct hydrogen-bonding capabilities compared to benzofuran-pyrrolidine systems .

Pharmacological Implications

  • CGRP Antagonists ():
    Spiro compounds like 1,3-dihydrospiro[inden-2,3'-pyrroles] and benzofuran-piperidine derivatives are reported as CGRP antagonists. The target compound’s pyrrolidine ring may offer improved selectivity due to reduced steric hindrance compared to piperidine analogues, though direct binding affinity data is unavailable .
  • Hypertension Applications (): The benzisoxazole-propyl chain in ’s compound suggests enhanced blood-brain barrier penetration, whereas the target compound’s CF₃ group may prioritize peripheral activity via increased polarity .

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